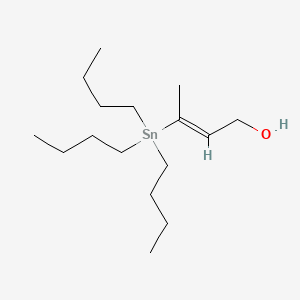

(E)-3-(Tributylstannyl)-2-buten-1-ol

Description

Properties

Molecular Formula |

C16H34OSn |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

(E)-3-tributylstannylbut-2-en-1-ol |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3,5H,4H2,1H3;3*1,3-4H2,2H3; |

InChI Key |

PBOXKNHPWLMREP-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C(=C/CO)/C |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=CCO)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategic Approaches

Direct Synthesis Pathways

Direct synthesis pathways offer the most atom-economical routes to (E)-3-(Tributylstannyl)-2-buten-1-ol. The addition of a tin hydride across the carbon-carbon triple bond of an alkyne, known as hydrostannylation, is the most prominent of these methods.

Palladium complexes are highly effective catalysts for the hydrostannylation of alkynes, offering control over the stereochemical and regiochemical outcome of the reaction. qub.ac.uk This catalytic approach is favored for its efficiency under mild conditions.

The primary precursor for the synthesis of (E)-3-(Tributylstannyl)-2-buten-1-ol is 2-butyn-1-ol (B121050). nbinno.com The reaction involves the addition of tributyltin hydride (Bu₃SnH) across the alkyne's triple bond.

The general reaction is as follows: CH₃C≡CCH₂OH + Bu₃SnH --(Pd catalyst)--> (E)-CH₃(Bu₃Sn)C=CHCH₂OH

This transformation is a key step in creating a versatile building block where the stannyl (B1234572) group can be subsequently replaced in cross-coupling reactions.

Table 1: Properties of the Key Precursor, 2-Butyn-1-ol

| Property | Value |

|---|---|

| CAS Number | 764-01-2 |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol |

| Boiling Point | 142-143 °C |

| Melting Point | -2.2 °C |

| Density | 0.937 g/mL at 25 °C |

Source: Sigma-Aldrich , Chemsrc chemsrc.com, Mol-Instincts chemsynthesis.com

Achieving high regio- and stereoselectivity is crucial in the hydrostannylation of propargyl alcohols like 2-butyn-1-ol. nih.govacs.org The desired product, (E)-3-(Tributylstannyl)-2-buten-1-ol, requires the syn-addition of the tin hydride to the alkyne, with the tributylstannyl group adding to the internal carbon (C3) and the hydrogen adding to the adjacent carbon (C2).

Several factors influence this selectivity:

Catalyst Choice: Palladium(0) catalysts are generally effective. acs.org However, other transition metals like platinum and ruthenium have also been explored. nih.govresearchgate.net Heterobimetallic catalysts, such as those combining copper with iron or manganese, can offer divergent regioselectivity, allowing for the selective synthesis of either α- or β-vinylstannanes. acs.orgorganic-chemistry.org

Ligand Effects: The choice of ligand coordinated to the metal center can dramatically influence the outcome. qub.ac.uk Bulky, electron-rich phosphine (B1218219) ligands often promote high selectivity. For instance, in platinum-catalyzed reactions, monodentate ligands like XPhos favor the formation of the E-isomer, while bidentate ligands can lead to the Z-isomer. qub.ac.uk

Solvent and Temperature: Reaction conditions play a significant role. The polarity of the solvent and the reaction temperature can affect the rate and selectivity of the hydrostannylation.

Radical vs. Non-Radical Pathways: Hydrostannylation can proceed through radical or non-radical (metal-catalyzed) pathways, which can lead to different regio- and stereoisomers. nih.govdeepdyve.com Palladium-catalyzed reactions typically proceed via a non-radical, concerted syn-addition mechanism, which ensures high stereoselectivity for the (E)-isomer.

Extensive research has focused on optimizing catalyst systems to maximize the yield and selectivity of the desired (E)-β-vinylstannane.

Table 2: Comparison of Catalyst Systems for Alkyne Hydrostannylation

| Catalyst System | Key Features | Selectivity Outcome |

|---|---|---|

| Pd(PPh₃)₄ | Standard palladium(0) catalyst. | Generally good selectivity for (E)-β-isomers with propargylic alcohols. |

| PtCl₂/XPhos | Platinum-based system. | Excellent selectivity for β-(E)-vinyl stannanes, often surpassing palladium catalysts. qub.ac.ukresearchgate.net |

| IMesCu-Mn(CO)₅ | Heterobimetallic catalyst. | Provides (E)-β-vinylstannanes from various alkyl-substituted alkynes. organic-chemistry.org |

| Ru-based complexes | Photo-activated ruthenium catalyst. | Highly regio- and stereoselective under mild conditions with fluorescent light. nih.gov |

| Radical Initiators (AIBN) | Metal-free radical pathway. | Often results in a mixture of isomers with lower selectivity compared to catalyzed reactions. acs.org |

Optimization involves screening various ligands, metal precursors, solvents, and temperatures to fine-tune the reaction for specific substrates. For propargylic alcohols, the hydroxyl group can act as a directing group, influencing the regiochemical outcome of the tin hydride addition. nih.govacs.org

While palladium-catalyzed hydrostannylation is the most common method, other protocols exist. Stannylcupration involves the addition of a stannylcuprate reagent, such as [Bu₃Sn(R)CuCNLi₂], to the alkyne. acs.org This method can also provide high regio- and stereoselectivity, often complementary to hydrostannylation. The process involves the syn-addition of the stannyl and cuprate (B13416276) moieties across the triple bond, followed by quenching of the resulting vinylcuprate intermediate with a proton source to yield the vinylstannane. This can be an effective alternative, particularly when direct hydrostannylation proves problematic. acs.orgdeepdyve.com

Palladium-Catalyzed Hydrostannylation of Alkyne Precursors

Functional Group Interconversions for Compound Derivatization

Once synthesized, the hydroxyl group of (E)-3-(Tributylstannyl)-2-buten-1-ol can be modified through various functional group interconversions (FGIs). imperial.ac.uk These transformations expand the synthetic utility of the molecule, allowing for its incorporation into more complex structures.

Common interconversions include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (E)-3-(tributylstannyl)-2-butenal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Conversion to Halides/Sulfonates: The alcohol can be converted into a better leaving group, such as a tosylate, mesylate, or halide (e.g., bromide or chloride). ub.edu This activates the position for nucleophilic substitution reactions. vanderbilt.edu For example, reaction with tosyl chloride in pyridine (B92270) would yield (E)-3-(tributylstannyl)-2-buten-1-yl tosylate.

Etherification: Formation of ethers, such as a methoxymethyl (MOM) ether or a silyl (B83357) ether (e.g., TBS ether), can be used to protect the alcohol group during subsequent reaction steps. orgsyn.org

These derivatizations allow the vinylstannane moiety to be carried through multi-step syntheses while the functional handle at the C1 position is manipulated as needed.

Control of Stereochemical Purity (E/Z Isomerism) in Synthesis

The primary method for synthesizing 3-(tributylstannyl)-2-buten-1-ol is the hydrostannylation of 2-butyn-1-ol with tributyltin hydride (Bu3SnH). The stereochemical purity of the final product, meaning the ratio of the desired (E)-isomer to the undesired (Z)-isomer, is highly dependent on the chosen reaction conditions. The key to achieving high (E)-selectivity lies in promoting a syn-addition of the tin hydride across the alkyne triple bond.

Several reaction parameters have a profound impact on the E/Z isomer ratio. These include the choice of catalyst, the nature of the ligands, the solvent, and the reaction temperature. The selection of an appropriate catalyst system is arguably the most critical factor in directing the stereoselectivity of the hydrostannylation reaction.

Catalyst and Ligand Effects:

Transition metal catalysts, particularly those based on palladium and platinum, are widely employed to achieve high stereoselectivity in hydrostannylation reactions. These catalysts facilitate a syn-addition of the tin hydride to the alkyne, leading predominantly to the (E)-isomer.

Recent studies have highlighted the remarkable influence of ligand choice in platinum-catalyzed hydrostannylation of propargylic alcohols. For instance, the use of a platinum catalyst with a bulky monodentate phosphine ligand, such as XPhos, has been shown to be highly effective in producing the (E)-vinyl stannane (B1208499) with excellent selectivity. In contrast, the use of bidentate phosphine ligands with the same platinum catalyst can lead to the preferential formation of the (Z)-isomer.

The following table illustrates the effect of different ligands on the stereoselectivity of the platinum-catalyzed hydrostannylation of a propargylic alcohol, demonstrating the ligand's critical role in controlling the E/Z ratio.

Table 1: Effect of Ligands on Platinum-Catalyzed Hydrostannylation

| Catalyst | Ligand | Solvent | Temperature (°C) | E/Z Ratio |

|---|---|---|---|---|

| PtCl2 | XPhos | Toluene | 25 | >99:1 |

| PtCl2 | PPh3 | Toluene | 25 | 85:15 |

| PtCl2 | dppf | Toluene | 25 | 10:90 |

| PtCl2 | Xantphos | Toluene | 25 | 15:85 |

Note: Data is representative of trends observed in the hydrostannylation of propargylic alcohols.

Palladium catalysts, such as Pd(PPh3)4, also generally promote syn-hydrostannylation and afford the (E)-isomer with high selectivity. The effectiveness of the palladium catalyst can be influenced by the substrate and other reaction conditions.

Solvent and Temperature Effects:

Reaction temperature can also affect the E/Z ratio. In some cases, lower temperatures can enhance stereoselectivity by minimizing side reactions or potential isomerization pathways. Radical-initiated hydrostannylation, often carried out at higher temperatures with initiators like AIBN, tends to be less stereoselective and often results in a mixture of (E) and (Z) isomers.

The stereochemical outcome of the hydrostannylation of 2-butyn-1-ol is a direct consequence of the underlying reaction mechanism. The predominance of the (E)-isomer in transition-metal-catalyzed reactions is explained by a concerted syn-addition of the H-Sn bond across the alkyne.

Transition-Metal-Catalyzed Mechanism (syn-Addition):

In the presence of a palladium or platinum catalyst, the reaction is believed to proceed through a catalytic cycle involving the following key steps:

Oxidative Addition: The active catalyst species reacts with tributyltin hydride to form a metal-hydrido-stannyl complex.

Alkyne Coordination: The alkyne, 2-butyn-1-ol, coordinates to the metal center.

Migratory Insertion (Carbometalation): This is the stereochemistry-determining step. The alkyne inserts into either the metal-hydride or the metal-stannyl bond in a syn-fashion. This means that both the metal and either the hydride or the stannyl group add to the same face of the alkyne triple bond.

Reductive Elimination: The resulting vinyl-metal complex undergoes reductive elimination to release the (E)-vinylstannane product and regenerate the active catalyst.

This syn-addition mechanism ensures that the tributylstannyl group and the hydrogen atom are delivered to the same side of the developing double bond, resulting in the formation of the (E)-isomer.

Radical Mechanism (Non-stereoselective):

In the absence of a transition metal catalyst, hydrostannylation can be initiated by radical initiators. This pathway involves the following steps:

Initiation: A radical initiator generates a tributyltin radical (Bu3Sn•).

Propagation: The tributyltin radical adds to the alkyne triple bond. This addition can occur in either a syn or anti fashion, leading to a mixture of vinyl radical intermediates.

Hydrogen Abstraction: The vinyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the final product and regenerate the tributyltin radical.

Because the initial addition of the tributyltin radical is not stereospecific, and there can be rotation around the newly formed single bond in the vinyl radical intermediate, this mechanism typically leads to a mixture of (E) and (Z) isomers. The final isomer ratio is often influenced by the relative steric hindrance of the substituents on the alkyne.

The following table summarizes the key compounds mentioned in this article.

Iii. Reactivity Profiles and Mechanistic Investigations

Organometallic Reactivity of the Tributylstannyl Moiety

The tributylstannyl group imparts significant organometallic character to the molecule. The carbon-tin (C-Sn) bond is covalent but polarized, rendering the adjacent vinyl carbon nucleophilic. This inherent polarity allows the compound to act as a carbanion equivalent in various chemical transformations. Organotin compounds like (E)-3-(Tributylstannyl)-2-buten-1-ol are valued in organic synthesis for their stability towards air and moisture, which contrasts with the higher reactivity of many other organometallic reagents such as organolithium or Grignard reagents. wikipedia.org

A key reaction of organostannanes is transmetalation, a process where an organic group is transferred from tin to another metal. youtube.com This step is the cornerstone of the Stille cross-coupling reaction. wikipedia.orgrsc.org For allylic stannanes such as (E)-3-(Tributylstannyl)-2-buten-1-ol, the transmetalation to a palladium(II) center is a critical step in the catalytic cycle. wikipedia.orgyoutube.com

The mechanism of transmetalation can vary with substrates and conditions, but it often proceeds through an associative pathway. wikipedia.org In this process, the allylic double bond of the organostannane can coordinate to the palladium complex. wikipedia.org This coordination facilitates the formation of a transient, pentavalent palladium intermediate. wikipedia.org Subsequent cleavage of the C-Sn bond and formation of a new carbon-palladium (C-Pd) bond completes the transfer of the butenol (B1619263) group to the palladium catalyst, releasing a tributyltin halide. libretexts.org

Two primary mechanistic models for transmetalation are considered:

Cyclic Pathway: This pathway involves a bridged transition state where the halide (or other leaving group) on the palladium center forms a bridge with the tin atom. This mechanism is often favored in nonpolar solvents. researchgate.net

Open Pathway: In polar, coordinating solvents, a solvent molecule may displace the halide on the palladium center, leading to an open, cationic intermediate that is more susceptible to reaction with the organostannane. researchgate.netuwindsor.ca

While the principal reactivity of organostannanes in cross-coupling is ionic, the potential for electron transfer and radical-mediated pathways exists. The most common side reaction in Stille couplings, the homocoupling of the organostannane to form a dimer, is believed to proceed through two possible mechanisms, one of which involves a radical process initiated by the Pd(0) catalyst. wikipedia.org

Furthermore, the formation of organostannanes can sometimes occur via a radical nucleophilic substitution (SRN1) mechanism. conicet.gov.ar This process involves a chain reaction initiated by an electron transfer to a suitable substrate, generating a radical anion which then fragments to a radical. conicet.gov.ar While less common in the context of subsequent cross-coupling reactions, it highlights the capacity of organometallic systems to engage in single-electron transfer processes under specific conditions, such as photochemical stimulation. conicet.gov.ar

Cross-Coupling Reactions

The synthetic utility of (E)-3-(Tributylstannyl)-2-buten-1-ol is most prominently demonstrated in its application as a nucleophilic partner in cross-coupling reactions to form new carbon-carbon bonds.

The Stille reaction is a powerful and versatile palladium-catalyzed reaction that couples an organotin compound with an organic electrophile, typically an organic halide or pseudohalide (like a triflate). wikipedia.orglibretexts.org This reaction is highly valued for its tolerance of a wide array of functional groups, allowing for its use in the synthesis of complex molecules. uwindsor.caorganic-chemistry.org (E)-3-(Tributylstannyl)-2-buten-1-ol serves as a four-carbon building block, capable of coupling with various electrophiles.

The Stille coupling exhibits a broad substrate scope. A wide variety of organic electrophiles can be used, including aryl, heteroaryl, alkenyl, and acyl halides and triflates. libretexts.org Similarly, many types of organostannanes participate, with the transfer rate of the organic group from tin to palladium generally following the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. wikipedia.org

For allylic stannanes like (E)-3-(Tributylstannyl)-2-buten-1-ol, a key consideration is regioselectivity. The coupling can potentially occur at the α-carbon (the carbon directly bonded to tin) or the γ-carbon. This is because the reaction can proceed through an η³-allyl palladium intermediate, which allows for coupling at either end of the allyl system. wikipedia.org The outcome is often dependent on the substitution pattern of the allyl stannane (B1208499) and the electrophile, as well as the reaction conditions.

The reaction is compatible with numerous functional groups, including esters, ketones, and alcohols, as demonstrated by the hydroxyl group present in (E)-3-(Tributylstannyl)-2-buten-1-ol itself. harvard.edu A nonionic amphiphile, TPGS-750-M, has been shown to enable efficient Stille couplings in water, even at room temperature, for substrates like (E)-3-(tributylstannyl)-prop-2-en-1-ol, a close analog of the title compound. rsc.org

| Organostannane | Electrophile | Catalyst/Ligand | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| (E)-3-(tributylstannyl)prop-2-en-1-ol | (E)-ethyl 3-iodoacrylate | Pd2(dba)3 / P(o-Tol)3 | Water with TPGS-750-M | Room Temp | (2E,5E)-ethyl 6-hydroxyhexa-2,5-dienoate | 81% | rsc.org |

| Allyltributylstannane | Iodobenzene | Pd(PPh3)4 | THF | Reflux | Allylbenzene | High | General |

| Allyltributylstannane | Benzoyl chloride | PdCl2(PPh3)2 | THF | 65 °C | Allyl phenyl ketone | High | General |

| (E)-3-(Tributylstannyl)-2-buten-1-ol | 4-Bromoanisole | Pd(PPh3)4 | DMF | 80 °C | (E)-4-(4-methoxyphenyl)-2-buten-1-ol | Typical | Hypothetical |

The mechanism of the Stille reaction is a catalytic cycle involving palladium in the 0 and +2 oxidation states. wikipedia.orgyoutube.com The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.comuwindsor.ca

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst. libretexts.org An organic halide (R¹-X) reacts with the Pd(0) species, which inserts into the carbon-halide bond. youtube.com This oxidizes the palladium to Pd(II) and forms a 16-electron square planar intermediate, typically with the organic group and the halide in a cis orientation, which may rapidly isomerize to the more stable trans isomer. libretexts.orguwindsor.ca

Transmetalation: The organostannane (R²-SnBu₃), in this case (E)-3-(Tributylstannyl)-2-buten-1-ol, then reacts with the Pd(II) complex. youtube.com The allyl group (R²) is transferred to the palladium center, displacing the halide, which forms a stable tin halide (X-SnBu₃). libretexts.org This step results in a new diorganopalladium(II) intermediate, [R¹-Pd-R²], with both organic partners bound to the metal center. uwindsor.ca For this step to proceed to reductive elimination, the two organic groups must be cis to one another. If the intermediate from the previous step was the trans isomer, a trans-to-cis isomerization is required. uwindsor.ca

Reductive Elimination: This is the final, product-forming step. The two organic groups (R¹ and R²) are coupled, forming a new carbon-carbon bond (R¹-R²). youtube.com This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. youtube.com The reductive elimination step generally proceeds with retention of the geometry of the organic partners. uwindsor.ca

The entire process allows for the construction of a new C-C bond, with the palladium complex acting as a catalyst to facilitate the coupling between the organostannane and the organic electrophile.

Stille Coupling (Palladium-Catalyzed Carbon-Carbon Bond Formation)

Ligand Effects on Palladium-Mediated Reactivity

Palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, are fundamental transformations for organostannanes. uwindsor.caorganic-chemistry.org The efficacy of these reactions involving (E)-3-(tributylstannyl)-2-buten-1-ol is profoundly influenced by the choice of ligand coordinated to the palladium center. The ligand's role is to stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For challenging substrates, such as less reactive aryl chlorides, the use of electron-rich and sterically bulky phosphine (B1218219) ligands is often crucial. nih.gov Ligands like tri-tert-butylphosphine (B79228) [P(t-Bu)3] and biarylphosphines (e.g., BrettPhos, RuPhos) have demonstrated remarkable efficacy in promoting the oxidative addition of aryl halides to the Pd(0) center, a step that is often rate-limiting. nih.govnih.gov In the context of coupling with an allylic stannane like (E)-3-(tributylstannyl)-2-buten-1-ol, the ligand also influences the rate of transmetalation and can affect the regioselectivity and stereochemistry of the resulting product. nih.gov For instance, the use of bulky, electron-deficient biarylphosphine ligands such as JackiePhos has been shown to be effective in promoting stereoretentive coupling reactions of secondary alkyltin reagents. nih.gov While specific data for the target molecule is not extensively documented, the general principles of ligand effects in Stille couplings provide a framework for optimizing reaction conditions.

Table 1: Effect of Different Phosphine Ligands on a Representative Palladium-Catalyzed Stille Coupling Reaction This table presents illustrative data for analogous Stille coupling reactions to demonstrate ligand effects.

| Entry | Ligand | Substrate | Product Yield (%) | Reference |

| 1 | Triphenylphosphine (PPh3) | Aryl Bromide | Moderate to Good | nih.gov |

| 2 | Tri(o-tolyl)phosphine | Aryl Chloride | Low | rsc.org |

| 3 | Tri-tert-butylphosphine (P(t-Bu)3) | Aryl Chloride | High | nih.gov |

| 4 | JackiePhos | Secondary Alkyl Stannatrane | High (with retention) | nih.gov |

Other Metal-Catalyzed Coupling Transformations

While palladium remains the most common catalyst for Stille-type reactions, other transition metals have emerged as viable alternatives, sometimes offering complementary reactivity or milder reaction conditions.

Copper-Catalyzed Reactions: Copper(I) salts, particularly copper(I) iodide (CuI), have been successfully employed to catalyze Stille cross-coupling reactions, often in the absence of palladium. nih.govnih.govresearchgate.net These copper-mediated reactions can be particularly effective for coupling functionalized organostannanes with allylic and aryl halides. nih.govnih.gov The reactions are typically carried out at ambient temperatures and can tolerate a wide range of sensitive functional groups. nih.gov The synergistic effect of combining copper(I) salts with fluoride (B91410) ions has also been noted to accelerate Stille couplings. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel complexes, particularly those bearing phosphine ligands like triphenylphosphine, have proven to be highly active catalysts for the cross-coupling of organostannanes with aryl halides. rsc.orgrsc.orgthieme-connect.com A significant advantage of nickel catalysis is its ability to activate less reactive and more economical aryl chlorides, a transformation that is often challenging for palladium catalysts. rsc.orgthieme-connect.com Nickel catalysts have been shown to be effective in coupling various organostannanes, including alkynyl, alkenyl, and allyl derivatives, with a broad scope of aryl halides. rsc.orgrsc.org

Reactions Involving the Allylic Alcohol Functionality

The allylic alcohol group in (E)-3-(tributylstannyl)-2-buten-1-ol is a versatile handle for a variety of synthetic transformations.

Oxidation Reactions of the Hydroxyl Group

The selective oxidation of the primary hydroxyl group in (E)-3-(tributylstannyl)-2-buten-1-ol can yield the corresponding α,β-unsaturated aldehyde, (E)-3-(tributylstannyl)-2-butenal. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid or unwanted side reactions involving the double bond or the C-Sn bond.

Several reagents are suitable for this purpose:

Pyridinium (B92312) chlorochromate (PCC): A common and reliable reagent for the oxidation of primary alcohols to aldehydes. mdpi.com

Moffatt-Swern conditions: This method, utilizing dimethyl sulfoxide (B87167) (DMSO) and an activator like oxalyl chloride, is known for its mildness and high chemoselectivity. organic-chemistry.org

Jones reagent (Chromic acid): While a strong oxidant, under carefully controlled conditions, it can be used for the selective oxidation of allylic alcohols to unsaturated aldehydes. organic-chemistry.org

Further oxidation to the corresponding carboxylic acid can be achieved using stronger oxidizing conditions, such as a two-step procedure involving a copper-catalyzed oxidation followed by a Lindgren oxidation with sodium chlorite. rsc.org

Table 2: Common Reagents for the Oxidation of Allylic Alcohols

| Reagent/System | Product | Typical Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | Aldehyde | 80-95 | mdpi.com |

| DMSO, Oxalyl Chloride (Swern) | Aldehyde | >90 | organic-chemistry.org |

| Chromic Acid (Jones) | Aldehyde | 75-90 | organic-chemistry.org |

| Cu catalyst/O2, then NaClO2 | Carboxylic Acid | Good to Excellent | rsc.org |

Reduction Reactions Affecting the Carbon-Carbon Double Bond

The reduction of the carbon-carbon double bond in (E)-3-(tributylstannyl)-2-buten-1-ol would produce 3-(tributylstannyl)butan-1-ol. The most common method for this transformation is catalytic hydrogenation. oxfordsciencetrove.comlibretexts.org This process involves reacting the compound with hydrogen gas (H2) in the presence of a heterogeneous metal catalyst. libretexts.org

Common catalysts for this reduction include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO2, Adams' catalyst)

Raney Nickel (Raney Ni)

The key challenge in this reaction is achieving chemoselectivity, ensuring that the double bond is reduced without causing hydrogenolysis of the C-O bond or cleavage of the C-Sn bond. Organotin hydrides can also serve as reducing agents, but they typically reduce polarized multiple bonds or are used in radical dehalogenation reactions rather than simple alkene reduction. thinkindiaquarterly.org

Substitution Reactions at the Tributylstannyl Center

The carbon-tin bond is susceptible to cleavage by electrophiles. The most common substitution reaction at the tributylstannyl center is protodestannylation, where a proton source replaces the tributyltin group. researchgate.net This reaction typically proceeds with retention of configuration at the double bond. The reaction rate is dependent on the strength of the acid used, with stronger acids like trifluoroacetic acid promoting faster cleavage. researchgate.net The mechanism involves the electrophilic attack of a proton on the carbon atom bearing the tin group. researchgate.net

This reactivity allows for the selective removal of the stannyl group when it is no longer needed or for the introduction of isotopes, such as deuterium, by using a deuterated acid source.

Functionalization Enhanced by Fluoride Ion Catalysis

Fluoride ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), can significantly influence the reactivity of organostannanes. In palladium-catalyzed reactions, fluoride can promote transmetalation by forming a hypervalent tin species, thereby accelerating cross-coupling processes. organic-chemistry.orgmdpi.org

Furthermore, fluoride can act as a nucleophile in palladium-catalyzed allylic substitution reactions. acs.org In such a scenario, the allylic alcohol of (E)-3-(tributylstannyl)-2-buten-1-ol could first be converted into a better leaving group (e.g., an acetate (B1210297) or carbonate). Subsequent treatment with a palladium(0) catalyst and a fluoride source could potentially lead to the formation of an allylic fluoride. This process would likely proceed via an outer-sphere attack of the fluoride ion on a π-allylpalladium intermediate. acs.org

Iv. Strategic Applications in Complex Organic Synthesis

Role as a Versatile Building Block in Synthetic Sequences

The utility of (E)-3-(tributylstannyl)-2-buten-1-ol stems from its identity as a bifunctional C4 building block. The tributylstannyl moiety activates the allylic system for carbon-carbon bond formation through several key reaction pathways. Primarily, it serves as a crotyl anion equivalent that can add to various electrophiles, most notably aldehydes and ketones, in a highly controlled manner. The synthesis of this reagent often involves the hydrostannation of precursors like 2-butyn-1-ol (B121050), making it readily accessible for multi-step synthetic campaigns.

Furthermore, the tributylstannyl group is amenable to transmetalation with other metals, such as palladium or copper, which opens up a vast array of cross-coupling reactions, including the renowned Stille coupling. This allows for the connection of the butenol (B1619263) fragment to aryl, vinyl, or acyl groups. Simultaneously, the primary alcohol functionality provides a versatile handle for subsequent transformations. It can be protected and carried through a synthetic sequence, oxidized to the corresponding aldehyde or carboxylic acid, or used as a nucleophile itself, significantly increasing the strategic possibilities for molecular assembly. Stannylated allylic alcohols can be readily converted into other useful building blocks, such as allyl iodides or vinyl epoxides, further diversifying their synthetic applications.

Total Synthesis of Natural Products and Related Complex Molecules

The precise reactivity and stereochemical control offered by allylstannanes make them powerful reagents in the total synthesis of natural products. These intermediates have been employed as key precursors in the stereoselective synthesis of many natural products, heterocycles, and conjugated polyenes. While specific examples detailing the use of (E)-3-(tributylstannyl)-2-buten-1-ol are often embedded within larger synthetic campaigns, the strategic application of closely related functionalized allylstannanes in the synthesis of potent, complex molecules like the bryostatins illustrates their importance. The bryostatins are a class of potent anticancer macrolides whose intricate structure demands highly selective and efficient bond-forming reactions, a role for which functionalized allylstannanes are exceptionally well-suited.

Retrosynthetic analysis is a problem-solving technique that deconstructs a complex target molecule into simpler, commercially available precursors. When planning the synthesis of a molecule containing a homoallylic alcohol moiety, (E)-3-(tributylstannyl)-2-buten-1-ol represents a logical and powerful choice for a key synthon.

The primary disconnection strategy involves breaking the carbon-carbon bond formed during the allylation step. This reveals an aldehyde (or ketone) electrophile and a nucleophilic crotyl anion synthon. (E)-3-(tributylstannyl)-2-buten-1-ol serves as the stable, effective synthetic equivalent for this synthon. This strategic disconnection is particularly valuable as it simplifies a complex stereocenter-rich fragment into two less complex sub-units.

| Target Fragment | Disconnection (Transform) | Precursors (Synthons) | Synthetic Equivalents |

| C-C Bond Formation (Allylation) |

A paramount advantage of using (E)-3-(tributylstannyl)-2-buten-1-ol and related allylic stannanes is the ability to exert precise control over the stereochemical outcome of their reactions. The addition of such crotylstannanes to aldehydes, often promoted by a Lewis acid, proceeds with a high degree of diastereoselectivity. The (E)-geometry of the double bond in the stannane (B1208499) reagent typically directs the formation of the syn-configured homoallylic alcohol product.

Furthermore, these additions can be rendered enantioselective by employing chiral Lewis acids or catalyst systems. For instance, catalytic asymmetric allylation (CAA) reactions using bifunctional allylstannanes have been shown to produce products with high yields and excellent enantioselectivities. This level of stereocontrol is critical in the synthesis of complex molecules like polyketides and macrolides, where the relative and absolute stereochemistry of multiple stereocenters must be rigorously controlled. Other transformations, such as palladium-catalyzed coupling reactions, also exhibit high stereoselectivity, typically proceeding with inversion of configuration at an allylic acetate (B1210297) center while retaining the geometry of the stannane's double bond.

Table 1: Representative Stereoselective Reactions of Allylstannanes

| Electrophile | Stannane Reagent | Conditions / Catalyst | Product Type | Stereochemical Outcome |

|---|---|---|---|---|

| Aldehyde (R-CHO) | (E)-Crotyltributylstannane | BF₃·OEt₂ | syn-Homoallylic Alcohol | High diastereoselectivity |

| Aldehyde (R-CHO) | Functionalized Allylstannane | BITIP Catalyst System | β-Hydroxy Allyl Chloride | High enantioselectivity (e.e.) |

| Allylic Acetate | Vinylstannane | Pd(dba)₂ / LiCl | Cross-Coupled Diene | Inversion at acetate center |

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Scaffolds

The structural motifs accessible through the chemistry of (E)-3-(tributylstannyl)-2-buten-1-ol are prevalent in a wide range of biologically active molecules. The butenol framework is a key component in intermediates used for synthesizing important pharmaceuticals. For example, 3-butyn-1-ol, a common precursor to the butenol scaffold, is a vital intermediate for drugs such as the antihistamine fexofenadine (B15129) and serves as a building block for molecules with antitumor, anti-AIDS, and anti-proliferative properties.

Consequently, (E)-3-(tributylstannyl)-2-buten-1-ol is recognized as a valuable, more advanced intermediate for constructing the complex carbon skeletons required for modern pharmaceutical and agrochemical agents. Its ability to introduce a functionalized four-carbon chain with stereochemical control makes it an efficient tool for medicinal chemists aiming to build and modify complex scaffolds to optimize biological activity.

Contributions to Advanced Materials Chemistry and Catalysis

While the primary application of (E)-3-(tributylstannyl)-2-buten-1-ol is as a synthetic building block, its inherent chemical properties suggest potential roles in materials science and catalysis. Organotin compounds, in general, have found applications as catalysts and polymer additives. A notable reaction is the palladium-catalyzed carboxylation of allylstannanes, which activates a metal-carbon bond for CO₂ insertion. This process generates organotin carboxylates, a class of compounds with a wide range of commercial applications, including use as stabilizers and catalysts.

The most significant contribution of allylstannanes to catalysis is their role as precursors to other catalytically active organometallic species. Through transmetalation, the tributylstannyl group can be exchanged for other metals like palladium, copper, or zirconium. The resulting organometallic reagents are often key intermediates in powerful catalytic cycles, such as Stille, Suzuki, and Negishi cross-coupling reactions, which are fundamental to the synthesis of advanced materials, including conductive polymers, liquid crystals, and components for organic light-emitting diodes (OLEDs). The allylic alcohol moiety could also potentially function as a ligand for a metal center, creating novel chiral-at-metal complexes for asymmetric catalysis.

V. Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

NMR spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and purity of (E)-3-(tributylstannyl)-2-buten-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the connectivity of atoms.

The stereochemistry of the carbon-carbon double bond is a critical feature of this molecule. The magnitude of the vicinal coupling constant (³J) between the olefinic protons in the ¹H NMR spectrum is diagnostic for assigning the E/Z configuration. For the (E)-isomer, a larger coupling constant, typically in the range of 11-18 Hz, is expected for the trans-protons, confirming the stereochemical arrangement.

Furthermore, quantitative ¹H NMR (qNMR) can be employed for purity assessment. By integrating the signals corresponding to the analyte against a certified internal standard of known concentration, a precise and accurate determination of the purity of (E)-3-(tributylstannyl)-2-buten-1-ol can be achieved. This method is advantageous as it is non-destructive and provides a direct measurement of the analyte's concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-3-(Tributylstannyl)-2-buten-1-ol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Sn-CH = | 5.5 - 6.0 | dt | J ≈ 15 (trans), J ≈ 6 |

| =CH -CH₂OH | 5.7 - 6.2 | dt | J ≈ 15 (trans), J ≈ 5 |

| CH ₂OH | 4.0 - 4.2 | d | J ≈ 5 |

| OH | Variable | br s | - |

| Sn-(CH ₂)₃-CH₃ | 0.8 - 1.0 | m | - |

| Sn-CH₂-CH ₂-CH ₂-CH₃ | 1.2 - 1.6 | m | - |

| Sn-(CH₂)₃-CH ₃ | 0.8 - 0.9 | t | J ≈ 7 |

| =CH-CH ₃ | 1.6 - 1.8 | d | J ≈ 6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-3-(Tributylstannyl)-2-buten-1-ol

| Carbon | Predicted Chemical Shift (ppm) |

| C H₂OH | 60 - 65 |

| =C H-CH₂OH | 125 - 135 |

| Sn-C H= | 130 - 140 |

| =CH-C H₃ | 15 - 20 |

| Sn-C H₂- | 9 - 12 |

| Sn-CH₂-C H₂- | 27 - 29 |

| Sn-(CH₂)₂-C H₂- | 26 - 28 |

| Sn-(CH₂)₃-C H₃ | 13 - 15 |

Mass Spectrometry (HRMS, GC/MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elemental composition of (E)-3-(tributylstannyl)-2-buten-1-ol.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For (E)-3-(tributylstannyl)-2-buten-1-ol (C₁₆H₃₄OSn), the theoretical exact mass can be calculated and compared with the experimental value to confirm its composition with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for assessing the purity of the compound and analyzing its fragmentation pattern upon electron ionization. The fragmentation pattern provides valuable structural information. For alcohols, characteristic fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For organotin compounds, fragmentation often involves the loss of butyl groups. The resulting mass spectrum serves as a fingerprint for the compound.

Table 3: Expected HRMS Data for (E)-3-(Tributylstannyl)-2-buten-1-ol

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₆H₃₅OSn⁺ | 379.1704 |

| [M+Na]⁺ | C₁₆H₃₄ONaSni⁺ | 401.1523 |

Vi. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating the mechanisms of reactions involving organostannanes, such as the Stille cross-coupling reaction. For a compound like (E)-3-(Tributylstannyl)-2-buten-1-ol, DFT can be employed to map the potential energy surface of its reactions, identifying the structures of reactants, intermediates, transition states, and products.

The key steps in a palladium-catalyzed cross-coupling reaction involving an allylic stannane (B1208499) like (E)-3-(Tributylstannyl)-2-buten-1-ol that can be investigated using DFT include:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the bond of an organic halide.

Transmetalation: The crucial step where the organic group from the organostannane is transferred to the palladium center. This is often the rate-determining step, and DFT can be used to calculate its activation energy. For (E)-3-(Tributylstannyl)-2-buten-1-ol, this would involve the transfer of the 2-buten-1-ol group to the palladium complex.

Reductive Elimination: The final step where the coupled product is formed, and the palladium(0) catalyst is regenerated.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Stille Coupling Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Pd(0)L2 + R-X | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | R-Pd(II)L2-X | -5.4 |

| 4 | Transmetalation TS | +21.5 |

| 5 | R-Pd(II)L2-R' | -12.8 |

| 6 | Reductive Elimination TS | +18.7 |

| 7 | R-R' + Pd(0)L2 | -30.1 |

Note: This table represents a hypothetical energy profile for a generic Stille coupling reaction to illustrate the type of data obtained from DFT calculations. The values are not specific to (E)-3-(Tributylstannyl)-2-buten-1-ol.

Computational Analysis of Stereoselectivity and Regioselectivity

Reactions involving allylic compounds such as (E)-3-(Tributylstannyl)-2-buten-1-ol often present questions of stereoselectivity and regioselectivity. Computational analysis using DFT can be a powerful predictive tool to understand the origins of these selectivities.

Stereoselectivity: In reactions where new stereocenters are formed, DFT can be used to calculate the energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. For example, in an allylic substitution reaction, the incoming nucleophile can attack from different faces of the molecule, and DFT can quantify the energy difference between these approaches.

Regioselectivity: Allylic stannanes can potentially react at either the α or γ position of the allylic system. The regiochemical outcome is often dependent on the nature of the electrophile, the solvent, and the ligands on the metal catalyst. DFT calculations can model the reaction with the electrophile attacking each position and determine the activation barriers for both pathways. The pathway with the lower activation energy will correspond to the major regioisomer observed experimentally.

For (E)-3-(Tributylstannyl)-2-buten-1-ol, a key reaction is its interaction with electrophiles. A computational study would involve optimizing the geometries of the possible transition states for both α and γ attack. The calculated energy differences would provide a quantitative prediction of the regioselectivity.

Table 2: Illustrative Computational Data for Regioselectivity Analysis

| Attack Position | Transition State | Activation Energy (kcal/mol) | Predicted Product Ratio |

| α-attack | TS_alpha | 18.5 | Minor |

| γ-attack | TS_gamma | 15.2 | Major |

Note: This table is a hypothetical representation of data from a computational study on the reaction of an allylic stannane with an electrophile.

Electronic Structure and Bonding Analysis of the Stannyl (B1234572) Moiety

The electronic structure of the tributylstannyl moiety and the nature of the carbon-tin (C-Sn) bond are crucial in determining the reactivity of (E)-3-(Tributylstannyl)-2-buten-1-ol. Computational methods can provide a detailed picture of the electronic distribution and bonding within the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a common technique used to study the electronic structure and bonding in molecules. It can provide information about:

Atomic Charges: The distribution of electron density among the atoms in the molecule. In organostannanes, the tin atom is typically electropositive, and the carbon atom it is bonded to is nucleophilic.

Hybridization: The hybridization of the atomic orbitals involved in bonding.

Donor-Acceptor Interactions: NBO analysis can reveal stabilizing interactions between filled and empty orbitals, which can influence the molecule's reactivity. For instance, it can quantify the hyperconjugative interactions that contribute to the stability and reactivity of the C-Sn bond.

Analysis of Molecular Orbitals: The energies and shapes of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. In a typical reaction of an organostannane with an electrophile, the HOMO of the organostannane interacts with the LUMO of the electrophile. Computational analysis can visualize the HOMO, which for (E)-3-(Tributylstannyl)-2-buten-1-ol is expected to be localized along the C=C-C-Sn framework, indicating the nucleophilic character of the double bond and the C-Sn bond.

Table 3: Representative NBO Analysis Data for a Vinylstannane

| Atom | Natural Charge (e) |

| Sn | +1.25 |

| C (alpha to Sn) | -0.85 |

| C (beta to Sn) | -0.20 |

| C (of Butyl group) | -0.30 to -0.45 |

| H (of Butyl group) | +0.15 to +0.25 |

Note: This table provides typical charge distributions for a simplified vinylstannane and is for illustrative purposes.

Vii. Future Perspectives and Emerging Research Directions

Development of Sustainable and Atom-Economical Synthetic Routes

The toxicity associated with organotin compounds necessitates the development of greener and more efficient synthetic protocols. Future research will likely focus on minimizing waste and improving the atom economy of reactions involving allylic stannanes.

One promising direction is the in-situ generation of allylstannanes from readily available precursors like allyl bromides and tin(II) halides, catalyzed by palladium(0). researchgate.net This approach enhances atom economy by avoiding the isolation of the organotin reagent, thereby reducing waste and potential exposure. researchgate.net Another key area is the development of tin-catalytic Stille cross-coupling reactions, where the stannane (B1208499) is used in catalytic amounts and regenerated in the reaction cycle. core.ac.uk This can be achieved by using a reducing agent, such as polymethylhydrosiloxane (B1170920) (PMHS), to regenerate the tin hydride species. core.ac.uk

Furthermore, radical-mediated syntheses of organostannanes are gaining traction as they often proceed under mild conditions with high efficiency. researchgate.net Photochemical methods, for instance, can enable the synthesis of organostannyl derivatives under environmentally benign conditions. researchgate.net

Table 1: Comparison of Synthetic Routes for Allylic Stannanes

| Synthetic Strategy | Advantages | Disadvantages | Key Research Focus |

|---|---|---|---|

| Traditional Grignard/Organolithium Routes | Well-established, versatile | Stoichiometric use of reactive organometallics, often cryogenic conditions | N/A |

| In-situ Generation | Increased atom economy, reduced handling of toxic reagents | Requires careful optimization of reaction conditions | Development of more efficient catalytic systems |

| Tin-Catalytic Methods | Drastic reduction in tin waste | Limited to specific reaction types (e.g., hydrostannylation products) | Broadening the scope of recyclable tin reagents |

| Radical-Mediated Synthesis | Mild reaction conditions, high functional group tolerance | Can lack stereoselectivity | Development of stereocontrolled radical stannylation methods |

Exploration of Novel Catalytic Applications Beyond Conventional Coupling Reactions

While the Stille reaction has been the cornerstone of organotin chemistry, the unique reactivity of allylic stannanes like (E)-3-(tributylstannyl)-2-buten-1-ol offers opportunities for new catalytic applications. The presence of the hydroxyl group provides a handle for directing reactivity or for the synthesis of more complex structures.

Future research is expected to explore the use of functionalized allylic stannanes in catalytic cascades and multicomponent reactions. For example, the hydroxyl group could act as an internal nucleophile or a directing group in transition metal-catalyzed reactions, enabling the synthesis of complex heterocyclic scaffolds. There is also potential for the development of palladium-free cross-coupling reactions, for instance, using copper catalysts, which could offer different reactivity profiles and reduce reliance on expensive palladium catalysts. nih.gov

Moreover, the ability of organotin compounds to participate in radical reactions opens the door to new catalytic cycles involving radical intermediates. acs.org These could be applied in areas such as polymer chemistry and materials science.

Untapped Synthetic Potential in Diverse Chemical Domains

The synthetic utility of (E)-3-(tributylstannyl)-2-buten-1-ol and related compounds is far from fully realized. The bifunctional nature of this molecule—containing both a nucleophilic allyltin (B8295985) moiety and a versatile alcohol—makes it a valuable building block for the synthesis of complex molecules.

In natural product synthesis, such reagents can be employed for the stereoselective introduction of functionalized three-carbon units. The palladium-catalyzed coupling of allylic acetates with organostannanes has already demonstrated its utility in forming carbon-carbon bonds in functionalized organic compounds, and the presence of a free hydroxyl group in the stannane itself could simplify synthetic routes to complex natural products. organic-chemistry.org

Furthermore, the biological activity of organotin compounds is an area of growing interest. frontiersin.orgnih.govnih.gov While toxicity is a concern, the development of organotin derivatives with therapeutic properties, such as anticancer or antifungal agents, is an active field of research. frontiersin.orgnih.govnih.govmdpi.comnih.gov The specific structure of (E)-3-(tributylstannyl)-2-buten-1-ol could be a starting point for the design of novel bioactive compounds, where the tributyltin group provides the cytotoxic activity and the functionalized allyl group allows for tuning of solubility, targeting, and other pharmacokinetic properties.

Table 2: Potential Applications of Functionalized Allylic Stannanes

| Domain | Potential Application | Rationale |

|---|---|---|

| Natural Product Synthesis | Stereoselective synthesis of polyketides and other complex molecules | Bifunctional nature allows for convergent and efficient synthetic strategies. |

| Medicinal Chemistry | Development of novel anticancer and antimicrobial agents | Organotin compounds exhibit a range of biological activities that can be modulated by the organic substituents. frontiersin.orgnih.govnih.govmdpi.comnih.gov |

| Materials Science | Synthesis of functional polymers and materials | The reactive C-Sn bond can be used for polymerization or surface modification. |

| Catalysis | Design of novel ligands and catalysts | The hydroxyl group can coordinate to metal centers, influencing the outcome of catalytic reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.